

Application Note: Quantitative Analysis of 2-Methylbenzofuran-6-ol

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Compound of Interest

Compound Name: 2-Methylbenzofuran-6-ol

Cat. No.: B1314977

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Abstract

This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of **2-Methylbenzofuran-6-ol**, a significant intermediate in pharmaceutical synthesis.^[1] Recognizing the importance of accurate quantification for process optimization, quality control, and metabolic studies, we present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction to 2-Methylbenzofuran-6-ol

2-Methylbenzofuran-6-ol (CAS: 54584-24-6) is a heterocyclic organic compound with the molecular formula C₉H₈O₂.^{[2][3]} Its benzofuran scaffold, substituted with a methyl group and a hydroxyl group, makes it a valuable building block in medicinal chemistry.^[1] Notably, it serves as an intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents.^[1] The precise quantification of **2-Methylbenzofuran-6-ol** in reaction mixtures, final products, and biological matrices is therefore critical for ensuring product quality, optimizing reaction yields, and conducting pharmacokinetic studies.

Chemical Structure and Properties:

- Molecular Formula: C₉H₈O₂[\[2\]](#)[\[3\]](#)
- Molecular Weight: 148.16 g/mol [\[2\]](#)[\[3\]](#)
- Appearance: Solid[\[4\]](#)
- Key Features: The phenolic hydroxyl group at the 6-position and the benzofuran ring system are key determinants of its chemical reactivity and spectroscopic properties.[\[1\]](#)

This guide details validated methodologies for the reliable quantification of **2-Methylbenzofuran-6-ol**, addressing the need for sensitive and specific analytical procedures in a drug development context.

Method Selection: A Comparative Overview

The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of the methods detailed in this note.

Parameter	HPLC-UV	GC-MS	LC-MS/MS
Principle	UV absorbance of the analyte separated by reverse-phase chromatography.	Separation of volatile analytes followed by ionization and mass-based detection.	Chromatographic separation coupled with highly selective and sensitive mass detection.
Primary Application	Routine quality control, purity assessment, and quantification in simple matrices.	Analysis of volatile and semi-volatile compounds, impurity profiling.	Trace-level quantification in complex biological matrices (e.g., plasma, urine).
Sample Preparation	Simple dilution and filtration.[5]	May require derivatization to improve volatility and thermal stability.	Protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6]
Sensitivity	Moderate ($\mu\text{g/mL}$ range).	High (ng/mL range).	Very High (pg/mL to ng/mL range).[7]
Selectivity	Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.	High; mass spectral data provides structural information.	Very High; based on specific precursor-product ion transitions.

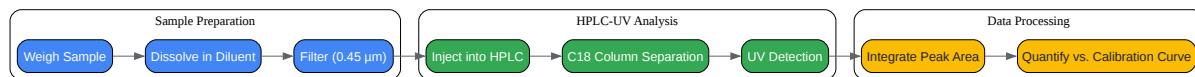
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of **2-Methylbenzofuran-6-ol** in relatively clean sample matrices, such as reaction mixtures or formulated products. The method's simplicity and reliability make it ideal for process monitoring and quality control.

Rationale for Method Design

The selection of a C18 stationary phase is based on the nonpolar nature of the benzofuran ring, which allows for good retention and separation via reversed-phase chromatography. An acidic mobile phase (using formic acid) is employed to suppress the ionization of the phenolic hydroxyl group, resulting in a sharper peak shape and more reproducible retention times. The detection wavelength is chosen to correspond with a high absorbance region of the analyte's UV spectrum, maximizing sensitivity.

Experimental Workflow



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Caption: HPLC-UV workflow for **2-Methylbenzofuran-6-ol** quantification.

Detailed Protocol

3.3.1. Materials and Reagents

- **2-Methylbenzofuran-6-ol** reference standard (purity $\geq 95\%$)[8]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- 0.45 μm syringe filters (PTFE or nylon)

3.3.2. Instrumentation and Conditions

- HPLC System: Standard HPLC with a UV-Vis detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: Acetonitrile and 0.1% formic acid in water.
- Elution Mode: Isocratic or gradient elution can be optimized. A starting point is 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Determined by UV scan; likely around 254 nm or 280 nm.
- Injection Volume: 10 μ L.

3.3.3. Procedure

- Standard Preparation: Prepare a 1 mg/mL stock solution of **2-Methylbenzofuran-6-ol** in methanol. Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by diluting the stock solution with the mobile phase.
- Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 μ m syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **2-Methylbenzofuran-6-ol** in the samples using the linear regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for identifying and quantifying **2-Methylbenzofuran-6-ol**, especially in complex mixtures where impurity profiling is also required.

Rationale for Method Design

The phenolic hydroxyl group of **2-Methylbenzofuran-6-ol** can lead to peak tailing on standard non-polar GC columns. Derivatization with an agent like BSTFA converts the polar -OH group into a less polar and more volatile trimethylsilyl (TMS) ether, improving chromatographic performance and thermal stability. A non-polar capillary column (e.g., DB-5ms) is chosen for its robustness and ability to separate a wide range of compounds based on their boiling points.[9] Electron Ionization (EI) is used as a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.

Experimental Workflow



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Caption: GC-MS workflow for **2-Methylbenzofuran-6-ol** quantification.

Detailed Protocol

4.3.1. Materials and Reagents

- **2-Methylbenzofuran-6-ol** reference standard.
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
- Pyridine or Acetonitrile (anhydrous, GC grade).
- Ethyl acetate (GC grade).
- Internal Standard (IS), e.g., Naphthalene-d8.

4.3.2. Instrumentation and Conditions

- GC-MS System: A gas chromatograph coupled to a mass spectrometer.

- Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 μ m film thickness).[9]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector: Split/splitless inlet, 250 °C, splitless mode.
- Oven Program: Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
- MS Transfer Line: 280 °C.
- Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
- Detection Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for the TMS derivative should be determined experimentally.

4.3.3. Procedure

- Standard and Sample Preparation:
 - Prepare stock solutions of **2-Methylbenzofuran-6-ol** and the internal standard in ethyl acetate.
 - In a GC vial, evaporate an aliquot of the standard or sample solution to dryness under a stream of nitrogen.
 - Add 50 μ L of anhydrous pyridine (or acetonitrile) and 50 μ L of BSTFA.
 - Cap the vial tightly and heat at 70 °C for 30 minutes.
 - Cool to room temperature before injection.
- Analysis: Inject 1 μ L of the derivatized solution into the GC-MS.
- Quantification: In SIM mode, monitor at least two characteristic ions for the TMS-derivatized analyte and one for the IS. Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.

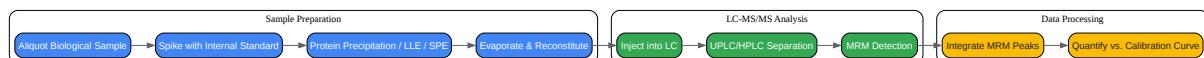
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier method for quantifying **2-Methylbenzofuran-6-ol** at trace levels in complex biological matrices like plasma, serum, or urine. Its exceptional sensitivity and selectivity are achieved by coupling HPLC separation with mass spectrometric detection using Multiple Reaction Monitoring (MRM).[7][10]

Rationale for Method Design

The chromatographic conditions are similar to the HPLC-UV method to ensure good separation from matrix components. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like **2-Methylbenzofuran-6-ol**. Negative ion mode is selected to deprotonate the acidic phenolic hydroxyl group, forming a stable $[M-H]^-$ precursor ion. The MRM transitions (precursor ion \rightarrow product ion) are specific to the analyte, providing excellent selectivity and minimizing interference from the biological matrix.

Experimental Workflow



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Caption: LC-MS/MS workflow for bioanalytical quantification.

Detailed Protocol

5.3.1. Materials and Reagents

- **2-Methylbenzofuran-6-ol** reference standard.
- Stable isotope-labeled internal standard (SIL-IS), e.g., **2-Methylbenzofuran-6-ol-d3** (if available, otherwise a structurally similar compound).

- Acetonitrile, Methanol (LC-MS grade).
- Formic acid or Ammonium acetate (LC-MS grade).
- Human plasma (or other relevant biological matrix).

5.3.2. Instrumentation and Conditions

- LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A fast gradient, e.g., 5% B to 95% B in 3 minutes.
- Flow Rate: 0.4 mL/min.
- Ion Source: Electrospray Ionization (ESI), Negative Mode.
- Key MS Parameters:
 - Capillary Voltage: ~3.0 kV
 - Source Temperature: ~150 °C
 - Desolvation Temperature: ~400 °C
 - MRM Transitions: To be determined by infusing a standard solution. For $C_9H_8O_2$, the precursor ion $[M-H]^-$ would be m/z 147.1. Product ions would be generated by collision-induced dissociation (CID) and optimized for maximum intensity.

5.3.3. Procedure

- Sample Preparation (Protein Precipitation):

- To 50 µL of plasma sample, add 10 µL of internal standard working solution.
- Add 150 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen.
- Reconstitute in 100 µL of mobile phase A.
- Calibration Curve: Prepare calibration standards by spiking known amounts of **2-Methylbenzofuran-6-ol** into blank biological matrix and processing them alongside the unknown samples.
- Analysis: Inject the processed samples and standards onto the LC-MS/MS system.
- Quantification: Plot the peak area ratio (analyte/IS) against the concentration for the calibration standards. Determine the concentration of the unknown samples from the regression line.

Conclusion

This application note provides three distinct, detailed protocols for the quantification of **2-Methylbenzofuran-6-ol**. The choice of method—HPLC-UV for routine analysis, GC-MS for volatile profiling, or LC-MS/MS for sensitive bioanalysis—should be guided by the specific analytical needs. By following these validated procedures and understanding the rationale behind the experimental design, researchers can achieve accurate, reliable, and reproducible quantification of this important pharmaceutical intermediate.

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